molecular formula C30H22BrN5O4S B15099558 (2Z)-2-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15099558
M. Wt: 628.5 g/mol
InChI Key: KRBOVFNNNGMQRH-QQXSKIMKSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a [1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione core fused with substituted pyrazole and methoxybenzyl groups. Key structural elements include:

  • A 3-bromo-4-methoxyphenyl substituent on the pyrazole ring, which may enhance electrophilic reactivity and influence binding interactions.
  • A Z-configuration at the methylidene bridge, critical for spatial arrangement and biological activity .

Synthesis: While explicit details are absent in the evidence, analogous compounds (e.g., triazine-pyrazole hybrids) are synthesized via condensation reactions between pyrazole-carbaldehydes and thiazolo-triazine precursors, often using caesium carbonate or similar bases in polar aprotic solvents like DMF .

Bioactivity: Though direct data for this compound is unavailable, structurally related molecules exhibit diverse pharmacological properties, including ferroptosis induction in cancer cells and cytotoxic activity .

Properties

Molecular Formula

C30H22BrN5O4S

Molecular Weight

628.5 g/mol

IUPAC Name

(2Z)-2-[[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C30H22BrN5O4S/c1-39-22-11-8-18(9-12-22)14-24-28(37)32-30-36(33-24)29(38)26(41-30)16-20-17-35(21-6-4-3-5-7-21)34-27(20)19-10-13-25(40-2)23(31)15-19/h3-13,15-17H,14H2,1-2H3/b26-16-

InChI Key

KRBOVFNNNGMQRH-QQXSKIMKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC(=C(C=C5)OC)Br)C6=CC=CC=C6)/SC3=NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CN(N=C4C5=CC(=C(C=C5)OC)Br)C6=CC=CC=C6)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include bromine, methoxybenzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2Z)-2-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A : (2Z)-2-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

  • Substituent Differences: 3-Fluoro-4-propoxyphenyl vs. 3-bromo-4-methoxyphenyl: Fluorine’s electronegativity may enhance hydrogen bonding, while propoxy increases lipophilicity compared to methoxy. Phenyl vs.

Compound B: (2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

  • Core Structure: A pyrazole-linked enone system instead of a thiazolo-triazine.
  • Bioactivity Implications: The hydroxy and bromoanilino groups may confer antioxidant or kinase-inhibitory properties, diverging from triazine-based mechanisms.

Bioactivity and Pharmacological Potential

  • Ferroptosis Induction: notes that pyrazole- and triazine-containing compounds can trigger ferroptosis in oral squamous cell carcinoma (OSCC), with cancer cells showing higher sensitivity than normal cells. The bromo substituent in the target compound may amplify oxidative stress, a key ferroptosis driver .
  • Cytotoxicity : Analogues from demonstrate that substituents like methoxy and bromo enhance growth inhibition in cancer cell lines (e.g., HeLa, MDA-MB-231). The 4-methoxybenzyl group in the target compound may improve tumor selectivity .

Physicochemical Properties

Property Target Compound Compound A Compound B
Lipophilicity High (due to methoxybenzyl) Moderate (phenyl group) Moderate (hydroxy group)
Electrophilicity Enhanced (bromo substituent) Moderate (fluoro substituent) High (bromoanilino group)
Stereochemical Complexity High (Z-configuration) High (Z-configuration) Low (planar enone system)

Biological Activity

The compound (2Z)-2-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • Thiazole and Triazine moieties : Known for their biological activity.
  • Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.
  • Methoxy and bromo substituents : Potentially enhance biological activity through electronic effects.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its pharmacological properties. Key areas of interest include:

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazolo-triazine core in this compound suggests potential cytotoxic effects against cancer cell lines. For instance:

  • Study Findings : A study demonstrated that thiazole-based compounds showed promising antiproliferative activity against Jurkat and HT-29 cells, with IC50 values lower than established drugs like doxorubicin .

Antimicrobial Properties

Thiazole derivatives have also been reported to possess antimicrobial activities. The compound's structure may contribute to its effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to the one have shown MIC values as low as 6.25 µg/mL against multiple bacterial strains .

Anticonvulsant Effects

Some derivatives containing thiazole rings have exhibited anticonvulsant properties:

  • Mechanism : The mechanism is believed to involve modulation of neurotransmitter pathways, potentially offering therapeutic benefits in epilepsy treatment .

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivitySignificant cytotoxicity against Jurkat and HT-29 cells; IC50 < doxorubicin
Antimicrobial ActivityEffective against various bacterial strains; MIC = 6.25 µg/mL
Anticonvulsant ActivityDemonstrated anticonvulsant properties in specific animal models

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that:

  • Substituents : Electron-donating groups like methoxy enhance activity.
  • Core Structure : The thiazolo-triazine framework is crucial for maintaining biological efficacy.
  • Hydrophobic Interactions : These interactions are essential for binding to biological targets.

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